2-Chloro-4-cyclohexyl-6-methylpyridine
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Overview
Description
2-Chloro-4-cyclohexyl-6-methylpyridine is an organic compound with the molecular formula C12H16ClN It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 2-position, a cyclohexyl group at the 4-position, and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-cyclohexyl-6-methylpyridine typically involves the chlorination of 4-cyclohexyl-6-methylpyridine. One common method is the reaction of 4-cyclohexyl-6-methylpyridine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{C}_5\text{H}_9\text{N} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_5\text{C}_5\text{H}_9\text{NCl} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of this compound can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst to form the corresponding cyclohexylmethylpyridine.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products:
Substitution: 2-Amino-4-cyclohexyl-6-methylpyridine, 2-Thio-4-cyclohexyl-6-methylpyridine.
Oxidation: this compound N-oxide.
Reduction: 4-Cyclohexyl-6-methylpyridine.
Scientific Research Applications
2-Chloro-4-cyclohexyl-6-methylpyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-cyclohexyl-6-methylpyridine involves its interaction with specific molecular targets. The chlorine atom and the pyridine ring can participate in various chemical interactions, including hydrogen bonding and π-π stacking. These interactions can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
2-Chloro-6-methylpyridine: Similar structure but lacks the cyclohexyl group.
4-Cyclohexyl-6-methylpyridine: Similar structure but lacks the chlorine atom.
2-Chloro-4-methylpyridine: Similar structure but lacks the cyclohexyl group.
Uniqueness: 2-Chloro-4-cyclohexyl-6-methylpyridine is unique due to the presence of both the cyclohexyl group and the chlorine atom, which confer distinct chemical properties and reactivity patterns. This combination makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C12H16ClN |
---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
2-chloro-4-cyclohexyl-6-methylpyridine |
InChI |
InChI=1S/C12H16ClN/c1-9-7-11(8-12(13)14-9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |
InChI Key |
OJUGOWAHPYVZGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)C2CCCCC2 |
Origin of Product |
United States |
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